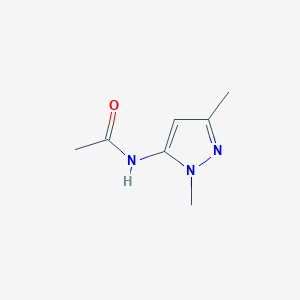

N-(2,5-dimethylpyrazol-3-yl)acetamide

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic diamine with two adjacent nitrogen atoms, serves as a versatile structural motif in the design of a wide array of functional molecules. globalresearchonline.netnih.gov The inherent aromaticity and the ability to act as both hydrogen bond donors and acceptors confer upon pyrazole derivatives a diverse range of chemical and physical properties. This has led to their extensive investigation and application in various scientific domains.

In medicinal chemistry, pyrazole derivatives are recognized for their broad spectrum of biological activities. nih.gov Numerous compounds incorporating a pyrazole ring have been developed as therapeutic agents with anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties. nih.gov A notable example is celecoxib, a selective COX-2 inhibitor used for the treatment of arthritis. The success of such drugs underscores the pharmacological importance of the pyrazole nucleus.

Beyond medicine, pyrazole derivatives have found applications in agriculture as herbicides and insecticides, and in materials science as ligands for the formation of coordination complexes and as components of luminescent materials. globalresearchonline.net The ongoing research into novel pyrazole derivatives continues to expand their utility and significance in contemporary chemical research.

Historical Trajectory and Evolution of Scholarly Inquiry into N-(2,5-dimethylpyrazol-3-yl)acetamide

The history of pyrazoles dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazole derivative. globalresearchonline.netwikipedia.org A landmark synthesis of the parent pyrazole was later achieved by Hans von Pechmann in 1898. wikipedia.org Since these pioneering discoveries, the synthesis and functionalization of pyrazole rings have become a fundamental aspect of heterocyclic chemistry.

While a detailed historical account specifically for N-(2,5-dimethylpyrazol-3-yl)acetamide is not extensively documented in readily available scholarly literature, its structural components suggest a logical progression in the exploration of pyrazole chemistry. The synthesis of aminopyrazoles and their subsequent acylation are common strategies to generate novel derivatives for various research purposes. The study of N-acyl pyrazole derivatives is an active area of research, with interests in their potential biological activities and material properties. nih.gov Therefore, the synthesis and investigation of N-(2,5-dimethylpyrazol-3-yl)acetamide can be viewed as part of the broader, ongoing effort to explore the chemical space and potential applications of functionalized pyrazole systems.

Academic Rationale and Research Aims Pertaining to N-(2,5-dimethylpyrazol-3-yl)acetamide

The academic rationale for the synthesis and study of N-(2,5-dimethylpyrazol-3-yl)acetamide is rooted in the established importance of pyrazole derivatives and the recognized utility of the acetamide (B32628) functional group in modulating molecular properties. The primary research aims for investigating a compound like N-(2,5-dimethylpyrazol-3-yl)acetamide can be multifaceted.

A principal motivation is the exploration of its potential biological activity. The combination of a dimethylpyrazole core with an acetamide substituent presents a unique scaffold that could interact with various biological targets. Researchers may synthesize this compound as part of a library of related structures to screen for a range of pharmacological effects, including but not limited to anti-inflammatory, analgesic, or antimicrobial activities. nih.gov

Furthermore, the synthesis of N-(2,5-dimethylpyrazol-3-yl)acetamide serves the fundamental purpose of expanding the library of known chemical compounds. Its characterization provides valuable data for structure-activity relationship (SAR) studies, which are crucial for the rational design of new molecules with desired properties. The compound can also serve as a key intermediate in the synthesis of more complex molecules.

Below are tables detailing the known properties and research findings related to N-(2,5-dimethylpyrazol-3-yl)acetamide and its constituent chemical classes.

Chemical Identity and Properties of N-(2,5-dimethylpyrazol-3-yl)acetamide

| Property | Value |

| IUPAC Name | N-(2,5-dimethyl-1H-pyrazol-3-yl)acetamide |

| CAS Number | 75092-37-4 |

| Molecular Formula | C₇H₁₁N₃O |

| Molecular Weight | 153.18 g/mol |

| Canonical SMILES | CC1=CC(=C(N1)C)NC(=O)C |

Summary of Research Focus on Related Pyrazole Derivatives

| Research Area | Key Findings and Rationale |

| Medicinal Chemistry | Pyrazole derivatives are widely investigated for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of various substituents allows for the fine-tuning of their biological profiles. |

| Materials Science | The pyrazole ring is a valuable ligand in coordination chemistry, and its derivatives are explored for applications in catalysis and as luminescent materials. |

| Synthetic Chemistry | The development of novel and efficient synthetic routes to functionalized pyrazoles is an ongoing area of research, aiming to provide access to a wider range of molecular architectures. |

Structure

3D Structure

Propriétés

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-4-7(8-6(2)11)10(3)9-5/h4H,1-3H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEINDPDOWSEPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341587 | |

| Record name | N-(2,5-dimethylpyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75092-37-4 | |

| Record name | N-(2,5-dimethylpyrazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for N 2,5 Dimethylpyrazol 3 Yl Acetamide

Established Synthetic Pathways for N-(2,5-dimethylpyrazol-3-yl)acetamide

The principal and most established method for the synthesis of N-(2,5-dimethylpyrazol-3-yl)acetamide involves the acylation of its corresponding amine precursor, 3-amino-2,5-dimethylpyrazole . This transformation is typically achieved through the reaction with an acetylating agent.

Reaction Mechanisms and Optimization of Synthetic Efficiencies

The fundamental reaction mechanism for the synthesis of N-(2,5-dimethylpyrazol-3-yl)acetamide is a nucleophilic acyl substitution. The amino group of 3-amino-2,5-dimethylpyrazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. Commonly employed acetylating agents include acetic anhydride (B1165640) and acetyl chloride .

When acetic anhydride is used, the reaction proceeds by the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the final acetamide (B32628) product and an acetate (B1210297) leaving group. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acetic acid byproduct and drive the reaction to completion.

Alternatively, the use of acetyl chloride results in a more vigorous reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the carbonyl carbon of acetyl chloride, leading to the expulsion of a chloride ion and the formation of the amide bond. This reaction is typically performed in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), and in the presence of a non-nucleophilic base like triethylamine to scavenge the hydrogen chloride (HCl) generated during the reaction. A representative procedure involves dissolving the 3-amino-2,5-dimethylpyrazole in a suitable solvent with a base, followed by the slow addition of the acetylating agent at a controlled temperature, often starting at 0°C and gradually warming to room temperature.

Optimization of these synthetic pathways often involves screening various solvents, bases, and reaction temperatures to maximize the yield and purity of the final product. The choice of acetylating agent can also be critical, with acetyl chloride generally being more reactive than acetic anhydride.

Table 1: Comparison of Acetylating Agents for the Synthesis of N-(2,5-dimethylpyrazol-3-yl)acetamide

| Acetylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Acetic Anhydride | Pyridine or triethylamine as base, room temperature to gentle heating. | Less corrosive, easier to handle. | Generally less reactive, may require heating. |

| Acetyl Chloride | Triethylamine in an inert solvent (e.g., THF, DCM), 0°C to room temperature. | Highly reactive, often results in higher yields and faster reaction times. | More corrosive, moisture-sensitive, generates HCl. |

Exploration of Sustainable and Green Chemistry Approaches in N-(2,5-dimethylpyrazol-3-yl)acetamide Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in this regard. Microwave irradiation can significantly accelerate the rate of N-acetylation reactions, often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.govresearchgate.net For the synthesis of pyrazole (B372694) derivatives, microwave-assisted reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials. dergipark.org.trnih.gov

Ultrasound-assisted synthesis is another green technique that has been successfully applied to the synthesis of pyrazole derivatives and N-acylation reactions. nih.gov Sonication can enhance mass transfer and accelerate reaction rates, often at lower temperatures than conventional methods. acs.org Ultrasound-assisted methods can also lead to improved yields and reduced reaction times.

Furthermore, the use of greener solvents, such as water or bio-based solvents, is being investigated for N-acylation reactions to replace traditional volatile organic compounds. researchgate.net Catalyst-free and solvent-free acetylation reactions using acetic anhydride have also been reported, offering a simpler and more environmentally benign approach. mdpi.com

Functionalization and Derivatization of the N-(2,5-dimethylpyrazol-3-yl)acetamide Scaffold

The N-(2,5-dimethylpyrazol-3-yl)acetamide scaffold presents several sites for functionalization, allowing for the synthesis of a diverse range of analogues and homologues. The pyrazole ring itself, as well as the acetamide moiety, can be targeted for chemical modification.

Strategies for Regioselective and Stereoselective Introduction of Diverse Functional Groups

The regioselectivity of functionalization is a key consideration when modifying the N-(2,5-dimethylpyrazol-3-yl)acetamide scaffold. The pyrazole ring has a vacant position at C4, which is a prime target for electrophilic substitution reactions. For instance, Vilsmeier-Haack formylation of 3,5-dimethylpyrazoles has been shown to introduce a formyl group at the C4 position. researchgate.net This formyl group can then serve as a handle for further transformations, such as oxidation, reduction, or conversion to other functional groups.

The nitrogen atoms of the pyrazole ring can also be sites for alkylation or arylation, although this is less common once the acetamide group is in place due to steric hindrance and electronic effects. The methyl groups at the C2 and C5 positions could potentially be functionalized through radical reactions, but this is a less controlled and less common strategy.

The acetamide group also offers opportunities for modification. The N-H proton can be deprotonated with a strong base to generate an anion, which can then be reacted with various electrophiles. Additionally, the acetyl methyl group could potentially be functionalized, for example, through alpha-halogenation followed by nucleophilic substitution.

Synthesis and Characterization of N-(2,5-dimethylpyrazol-3-yl)acetamide Analogues and Homologues

The synthesis of analogues and homologues of N-(2,5-dimethylpyrazol-3-yl)acetamide can be achieved by utilizing different starting materials or by modifying the parent compound.

To synthesize analogues with different substituents on the pyrazole ring, one could start with appropriately substituted 3-aminopyrazole (B16455) precursors. For example, using a 3-amino-5-methyl-2-phenylpyrazole would lead to an N-(5-methyl-2-phenylpyrazol-3-yl)acetamide analogue.

Homologues of the acetamide moiety can be prepared by using different acylating agents. For instance, reacting 3-amino-2,5-dimethylpyrazole with propionyl chloride or benzoyl chloride would yield the corresponding N-(2,5-dimethylpyrazol-3-yl)propanamide or N-(2,5-dimethylpyrazol-3-yl)benzamide, respectively.

The characterization of these newly synthesized compounds relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is crucial for elucidating the structure of the molecules, confirming the presence of key functional groups, and establishing the connectivity of atoms. For N-(2,5-dimethylpyrazol-3-yl)acetamide, one would expect to see distinct signals for the two methyl groups on the pyrazole ring, the methyl group of the acetamide, the pyrazole ring proton, and the N-H proton. vulcanchem.comnih.gov

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of functional groups, such as the N-H and C=O stretching frequencies of the amide bond. The IR spectrum of an acetamide would typically show a strong carbonyl absorption band around 1650 cm⁻¹. researchgate.net

Mass spectrometry (MS) provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Table 2: Spectroscopic Data for N-Acyl Pyrazole Derivatives

| Compound | Key ¹H NMR Signals (ppm, indicative) | Key ¹³C NMR Signals (ppm, indicative) | Key IR Bands (cm⁻¹, indicative) |

| N-(2,5-dimethylpyrazol-3-yl)acetamide | ~2.1 (s, 3H, C5-CH₃), ~2.3 (s, 3H, N2-CH₃), ~2.2 (s, 3H, COCH₃), ~6.0 (s, 1H, C4-H), ~8.5 (br s, 1H, NH) | ~10 (C5-CH₃), ~35 (N2-CH₃), ~23 (COCH₃), ~105 (C4), ~140 (C5), ~150 (C3), ~168 (C=O) | ~3250 (N-H stretch), ~1660 (C=O stretch) |

| N-(2,5-dimethylpyrazol-3-yl)propanamide | ~2.1 (s, 3H, C5-CH₃), ~2.3 (s, 3H, N2-CH₃), ~1.2 (t, 3H, CH₂CH₃ ), ~2.4 (q, 2H, CH₂ CH₃), ~6.0 (s, 1H, C4-H), ~8.5 (br s, 1H, NH) | ~10 (C5-CH₃), ~35 (N2-CH₃), ~10 (CH₂C H₃), ~30 (C H₂CH₃), ~105 (C4), ~140 (C5), ~150 (C3), ~172 (C=O) | ~3250 (N-H stretch), ~1660 (C=O stretch) |

| N-(2,5-dimethylpyrazol-3-yl)benzamide | ~2.1 (s, 3H, C5-CH₃), ~2.3 (s, 3H, N2-CH₃), ~6.0 (s, 1H, C4-H), ~7.4-7.9 (m, 5H, Ar-H), ~9.0 (br s, 1H, NH) | ~10 (C5-CH₃), ~35 (N2-CH₃), ~105 (C4), ~127-132 (Ar-C), ~135 (Ar-Cipso), ~140 (C5), ~150 (C3), ~165 (C=O) | ~3250 (N-H stretch), ~1650 (C=O stretch) |

Advanced Structural Elucidation and Spectroscopic Characterization of N 2,5 Dimethylpyrazol 3 Yl Acetamide

Solution-State Spectroscopic Analysis for Structural Assignment

Mass Spectrometry for Molecular Connectivity Confirmation

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and probing the connectivity of N-(2,5-dimethylpyrazol-3-yl)acetamide. With a molecular formula of C₇H₁₁N₃O, the compound has a calculated molecular weight of approximately 153.18 g/mol . In an electron ionization mass spectrum (EI-MS), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 153.

The fragmentation pattern observed in mass spectrometry provides a roadmap of the molecule's structure. For N-(2,5-dimethylpyrazol-3-yl)acetamide, the fragmentation is anticipated to follow pathways characteristic of both amide and pyrazole (B372694) moieties. nih.govresearchgate.net A common fragmentation for amides involves the cleavage of the amide (N-CO) bond. nih.govrsc.org

Key fragmentation pathways for this molecule would likely include:

Loss of the acetyl group: A primary fragmentation event is the cleavage of the bond between the pyrazole ring and the amide nitrogen, or the bond between the carbonyl carbon and the nitrogen, leading to the formation of a stable acylium ion. The loss of the •COCH₃ group (43 Da) would generate a fragment corresponding to the 3-amino-2,5-dimethylpyrazole radical cation at m/z 110.

Formation of an acylium ion: Cleavage of the N-C(O) bond can result in the formation of the acetyl cation (CH₃CO⁺) at m/z 43, a commonly observed fragment for N-acetylated compounds. nih.gov

Ring Fragmentation: The pyrazole ring itself, being an aromatic heterocycle, is relatively stable but can undergo characteristic fragmentation, often involving the loss of small molecules like HCN. researchgate.net

These predictable fragmentation patterns allow for the confirmation of the molecular connectivity, verifying that the acetamide (B32628) group is correctly appended to the dimethylpyrazole core.

| m/z Value (Hypothesized) | Proposed Fragment Structure | Notes |

|---|---|---|

| 153 | [C₇H₁₁N₃O]⁺ | Molecular Ion (M⁺) |

| 111 | [M - C₂H₂O]⁺ | Loss of ketene (B1206846) from the acetamide moiety |

| 110 | [M - COCH₃]⁺ | Loss of the acetyl group |

| 96 | [C₅H₈N₂]⁺ | Fragment corresponding to the dimethylpyrazole ring after amide cleavage and rearrangement |

| 43 | [CH₃CO]⁺ | Acylium ion, characteristic of the acetamide group |

Advanced Spectroscopic Techniques for Comprehensive Structural Understanding

To achieve a complete and unambiguous structural assignment, techniques beyond simple mass spectrometry and 1D NMR are employed. These methods provide through-bond and through-space correlations, as well as precise spatial arrangements of atoms.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR spectroscopy is invaluable for establishing the precise connectivity of N-(2,5-dimethylpyrazol-3-yl)acetamide. Techniques such as COSY, HSQC, and HMBC would be utilized to assemble the molecular puzzle.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon to which it is directly attached. This would definitively assign the signals for the three distinct methyl groups (two on the pyrazole ring and one on the acetamide group) and the lone C-H on the pyrazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for mapping the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. For instance, long-range correlations would be expected between the protons of the N-acetyl methyl group and the carbonyl carbon. Crucially, correlations from the methyl protons on the pyrazole ring to the various ring carbons would confirm their positions. Furthermore, a key correlation from the amide N-H proton to the C3 carbon of the pyrazole ring would unequivocally confirm the site of substitution. nih.gov

| Technique | Expected Key Correlations | Information Gained |

|---|---|---|

| HSQC | Correlations between methyl protons and their respective carbons. | Confirms direct C-H attachments. |

| HMBC | - Acetyl CH₃ protons to the C=O carbon.

| Establishes the connectivity of the entire molecule, linking the acetamide group to the correct position on the pyrazole ring. |

| NOESY | Correlation between N-CH₃ protons and the pyrazole C5-CH₃ protons. | Provides through-space information, confirming the relative proximity of groups. nih.gov |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural evidence in the solid state. Although specific crystallographic data for N-(2,5-dimethylpyrazol-3-yl)acetamide were not found in a survey of the literature, analysis of closely related pyrazole derivatives allows for well-founded predictions of its solid-state structure. spast.orgresearchgate.net Such an analysis would yield precise data on bond lengths, bond angles, and the planarity of the pyrazole ring. spast.org Furthermore, it would reveal the details of intermolecular interactions, such as hydrogen bonding between the amide N-H group and the carbonyl oxygen or a pyrazole nitrogen of a neighboring molecule, which govern the crystal packing. researchgate.netresearchgate.net

Computational Studies

In modern chemical research, computational methods, particularly Density Functional Theory (DFT), are often used to supplement experimental data. nih.govresearchgate.net DFT calculations can be used to predict the optimized molecular geometry, which can then be compared with X-ray crystallography data. Additionally, DFT can be used to calculate theoretical NMR chemical shifts and vibrational frequencies (IR/Raman), which aids in the assignment of experimental spectra and provides a deeper understanding of the molecule's electronic structure. asrjetsjournal.orgmdpi.comrsc.org

No Published Research Found on the Coordination Chemistry of N-(2,5-dimethylpyrazol-3-yl)acetamide

Following a comprehensive and exhaustive search of available scientific literature, no peer-reviewed research articles, communications, or reviews were identified that specifically detail the coordination chemistry of the compound N-(2,5-dimethylpyrazol-3-yl)acetamide. Consequently, it is not possible to provide a scientifically accurate and detailed article on its ligand properties and metal complexation studies as requested.

The investigation included targeted searches using the compound's name, its alternative nomenclature N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide, and its CAS number (75092-37-4). Broader searches encompassing related structures, such as N-acyl-3-aminopyrazoles and substituted pyrazole acetamide ligands, were also conducted. While these searches yielded a significant body of research on the coordination chemistry of various pyrazole-based ligands, none of the retrieved studies included N-(2,5-dimethylpyrazol-3-yl)acetamide as a subject of investigation.

The absence of published data means that there is no scientific basis upon which to describe the ligand properties of N-(2,5-dimethylpyrazol-3-yl)acetamide, including the identification of its potential donor atoms, chelation motifs, or the electronic and steric factors that would influence its coordination to metal ions. Similarly, there is no information available regarding the synthesis and characterization of its coordination compounds with transition metals, lanthanide and actinide elements, or main group metal ions.

Therefore, the creation of an article that adheres to the provided outline and maintains scientific accuracy is not feasible at this time. The field of coordination chemistry is vast and continually expanding, and while many pyrazole derivatives have been explored for their versatile ligating abilities, it appears that N-(2,5-dimethylpyrazol-3-yl)acetamide has not yet been a focus of such research.

Coordination Chemistry and Metal Complexation Studies with N 2,5 Dimethylpyrazol 3 Yl Acetamide

Structural and Spectroscopic Probing of N-(2,5-dimethylpyrazol-3-yl)acetamide Metal Complexes

The elucidation of the structural and electronic properties of metal complexes is fundamental to understanding their reactivity and potential applications. For complexes of N-(2,5-dimethylpyrazol-3-yl)acetamide, a combination of single-crystal X-ray diffraction and various spectroscopic techniques provides a comprehensive picture of their coordination environments.

Determination of Coordination Geometries and Ligand Field Effects

The coordination of N-(2,5-dimethylpyrazol-3-yl)acetamide to a metal center can result in a variety of coordination geometries, largely dictated by the metal ion's size, oxidation state, and electronic configuration, as well as the stoichiometry of the complex. This ligand typically acts as a bidentate N,O-donor, coordinating through the N2 atom of the pyrazole (B372694) ring and the oxygen atom of the acetamide (B32628) carbonyl group. This chelation forms a stable five-membered ring, which is a common feature in the coordination chemistry of related ligands.

In analogous systems with similar pyrazole-acetamide ligands, mononuclear complexes are frequently observed. nih.govresearchgate.net For instance, with divalent metal ions, the coordination sphere is often completed by other ligands such as halide ions or solvent molecules, leading to common geometries like octahedral or distorted octahedral. nih.goviosrjournals.org

Table 1: Coordination Geometries of Metal Complexes with Structurally Similar Pyrazole-Based Ligands.

| Metal Ion | Ligand Type | Observed Coordination Geometry | Reference |

|---|---|---|---|

| Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Mononuclear with ancillary chloride ligands | nih.govresearchgate.net |

| Cu(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Mononuclear with coordinated ethanol (B145695) molecules | nih.govresearchgate.net |

| Fe(II) | Oxidized pyrazole-acetamide derivative | Mononuclear with coordinated water molecules | nih.govresearchgate.net |

| Cu(II) | Pyrazole-based Schiff base | Distorted Octahedral | iosrjournals.org |

| Ni(II) | Pyrazole-based Schiff base | Octahedral | iosrjournals.org |

| Co(II) | Pyrazole-based Schiff base | Octahedral | iosrjournals.org |

Elucidation of Bonding Modes and Electronic Structures via Spectroscopy

Spectroscopic methods are essential for confirming the coordination of N-(2,5-dimethylpyrazol-3-yl)acetamide and for probing the electronic structure of its metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of the ligand's bonding mode. A key diagnostic feature is the shift in the stretching frequency of the acetamide carbonyl group (C=O) upon coordination. In the free ligand, this band appears at a higher wavenumber. Upon coordination to a metal ion, a shift to a lower wavenumber is typically observed, indicating a weakening of the C=O bond due to the donation of electron density to the metal. Shifts in the vibrational modes of the pyrazole ring can also provide evidence of coordination through the nitrogen atom.

Electronic (UV-Visible) Spectroscopy: The electronic spectra of N-(2,5-dimethylpyrazol-3-yl)acetamide metal complexes provide insights into their electronic structure and coordination geometry. These spectra are generally characterized by two types of electronic transitions:

Charge Transfer Bands: Intense bands, usually in the UV region, arising from ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer.

d-d Transitions: Weaker absorptions in the visible or near-infrared region, resulting from transitions of electrons between the d-orbitals of the metal ion. The energy and number of these bands are characteristic of the metal ion's d-electron configuration and the geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, such as those of Zn(II) or Cd(II), NMR spectroscopy is a powerful tool for structural characterization in solution. Both ¹H and ¹³C NMR spectra can confirm the coordination of the ligand. The chemical shifts of the protons and carbons of the ligand are expected to change upon complexation due to the influence of the metal ion. These shifts can provide information about the binding sites and the solution-state structure of the complex.

Reactivity Profiles and Potential Catalytic Applications of N-(2,5-dimethylpyrazol-3-yl)acetamide Metal Complexes

The metal complexes of N-(2,5-dimethylpyrazol-3-yl)acetamide are anticipated to display a range of interesting reactivities, which could be harnessed for catalytic applications. The reactivity is intrinsically linked to the properties of the metal center, which are modulated by the coordination of the pyrazole-acetamide ligand.

The presence of open or labile coordination sites on the metal center is often a prerequisite for catalytic activity. In complexes of N-(2,5-dimethylpyrazol-3-yl)acetamide, such sites can be generated through the dissociation of ancillary ligands. The electronic and steric properties of the N-(2,5-dimethylpyrazol-3-yl)acetamide ligand can influence the stability and reactivity of the metal center.

Based on the extensive research into the catalytic applications of other pyrazole-containing ligands, metal complexes of N-(2,5-dimethylpyrazol-3-yl)acetamide are promising candidates for catalysis in a variety of organic transformations. nih.gov For instance, complexes of late transition metals such as palladium, nickel, and copper with pyrazole-based ligands have been explored in cross-coupling reactions. Ruthenium and osmium complexes bearing protic pyrazole ligands have shown activity in hydrogenation reactions. nih.gov

Table 2: Potential Catalytic Applications of N-(2,5-dimethylpyrazol-3-yl)acetamide Metal Complexes Based on Analogous Systems.

| Reaction Type | Potential Metal Center | Rationale from Related Systems |

|---|---|---|

| C-C Cross-Coupling (e.g., Suzuki, Heck) | Pd(II), Ni(II) | Pyrazole ligands are known to form stable and active catalysts for these transformations. |

| Oxidation Reactions | Cu(II), Fe(II), Mn(II) | Metal complexes with N,O-donor ligands are often active in oxidation catalysis. |

| Hydrogenation/Transfer Hydrogenation | Ru(II), Os(II), Ir(III) | Protic pyrazole ligands have been successfully employed in catalysts for these reactions. nih.gov |

| Polymerization | Ti(IV), Zr(IV), Fe(II), Co(II) | Nitrogen-containing ligands can act as supporting ligands in olefin polymerization catalysts. |

The acetamide moiety of the ligand could also play a role in catalysis by participating in hydrogen bonding interactions with substrates or reagents, potentially influencing the selectivity of the reaction. Further research into the synthesis and catalytic evaluation of N-(2,5-dimethylpyrazol-3-yl)acetamide metal complexes is warranted to fully explore their potential in this area.

Computational Chemistry and Theoretical Investigations of N 2,5 Dimethylpyrazol 3 Yl Acetamide

Quantum Chemical Calculations on N-(2,5-dimethylpyrazol-3-yl)acetamide

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), serve as a powerful tool to elucidate the fundamental properties of N-(2,5-dimethylpyrazol-3-yl)acetamide. These calculations provide a theoretical framework for understanding its behavior and reactivity.

Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity. Theoretical investigations, often using DFT methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can map the electron distribution and molecular electrostatic potential (MEP). The MEP surface helps identify electrophilic and nucleophilic sites, crucial for predicting intermolecular interactions. xisdxjxsu.asia

A key aspect of this analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. nih.govnih.gov A smaller gap suggests higher reactivity. nih.gov

For a structurally related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, DFT calculations at the B3LYP/6–311 G(d,p) level determined the HOMO and LUMO energies. nih.govresearchgate.net Such calculations reveal that the frontier orbitals are often distributed across the entire molecular framework. nih.gov The insights from analogous molecules suggest that for N-(2,5-dimethylpyrazol-3-yl)acetamide, the pyrazole (B372694) and acetamide (B32628) moieties would be significantly involved in these orbitals.

Table 1: Illustrative Frontier Orbital Energies from a Related Pyrazole Derivative Data for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide

| Parameter | Energy (eV) |

| EHOMO | -5.3130 |

| ELUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

| Source: Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.govresearchgate.net |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and flexibility of N-(2,5-dimethylpyrazol-3-yl)acetamide are critical to its function and interactions. Conformational analysis involves identifying the most stable spatial arrangements (conformers) of the molecule. This is achieved by systematically rotating the molecule's single bonds and calculating the potential energy at each step to map the potential energy surface (PES). researchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic properties, which can aid in the structural elucidation and characterization of compounds.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, are employed for this purpose. mdpi.com The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. mdpi.comgithub.io Comparing calculated shifts with experimental data helps confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated using DFT. xisdxjxsu.asia These calculations provide a set of vibrational modes and their corresponding frequencies and intensities. nih.gov The predicted spectrum can be compared with experimental FT-IR data to assign specific peaks to the vibrational motions of functional groups within the molecule, such as the C=O stretch of the acetamide group or vibrations of the pyrazole ring. biorxiv.orgresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax). researchgate.net The calculations can help interpret experimental spectra by assigning absorption bands to specific electronic transitions, such as n → π* or π → π* transitions within the pyrazole ring and acetamide chromophores. nih.gov

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for an Acetamide Derivative

| Spectroscopic Technique | Predicted Value | Experimental Value |

| UV-Vis (λmax) | 272 nm | 282 nm |

| Selected IR Frequency (C=O stretch) | ~1680 cm⁻¹ | ~1670 cm⁻¹ |

| Selected ¹H NMR Shift (CH₃) | ~2.2 ppm | ~2.1 ppm |

| Note: Values are illustrative and based on data from various acetamide-containing compounds to show the principle of computational prediction. nih.gov |

Molecular Dynamics Simulations Pertaining to N-(2,5-dimethylpyrazol-3-yl)acetamide

While quantum mechanics is ideal for studying the static electronic properties of a single molecule, molecular dynamics (MD) simulations are used to explore its dynamic behavior over time, especially in a more complex environment like a solution or in the presence of a biological macromolecule. mdpi.comnih.gov

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of N-(2,5-dimethylpyrazol-3-yl)acetamide can be significantly influenced by the surrounding solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules. For instance, in aqueous solutions, hydrogen bonds can form between water molecules and the nitrogen atoms of the pyrazole ring or the carbonyl oxygen and N-H group of the acetamide moiety.

Studies on similar molecules like acetamide have shown that strong donor solvents can affect the rotation around the C-N bond and influence the chemical shifts of amide protons. uchile.cl MD simulations can track these interactions over time, providing insights into how the solvent stabilizes certain conformations and affects the molecule's flexibility.

Simulation of N-(2,5-dimethylpyrazol-3-yl)acetamide Interactions with General Biological Macromolecules

MD simulations are a cornerstone of computational drug discovery, used to investigate how a small molecule like N-(2,5-dimethylpyrazol-3-yl)acetamide might interact with a biological target, such as an enzyme or receptor. mdpi.com These simulations place the molecule in the binding site of a protein and simulate their combined movement over time (typically nanoseconds to microseconds).

Key analyses from these simulations include:

Binding Stability: The root-mean-square deviation (RMSD) of the molecule's position is monitored to see if it remains stably bound in the pocket. mdpi.com

Key Interactions: The simulation can identify and quantify specific interactions, such as hydrogen bonds or hydrophobic contacts, between the molecule and amino acid residues of the protein. mdpi.com

Conformational Changes: MD can reveal whether the binding of the molecule induces conformational changes in the protein, or vice-versa.

Molecular docking, a related computational technique, is often used as a starting point for MD simulations. Docking predicts the preferred binding orientation of the molecule within the protein's active site. mdpi.com Subsequent MD simulations then refine this pose and assess the stability of the complex. nih.gov

Density Functional Theory (DFT) Studies on Reaction Pathways and Electronic Properties of N-(2,5-dimethylpyrazol-3-yl)acetamide and its Derivatives

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular structure, reactivity, and electronic characteristics of heterocyclic compounds, including N-(2,5-dimethylpyrazol-3-yl)acetamide and its derivatives. These theoretical studies provide valuable insights at the atomic level that complement experimental findings.

DFT calculations are frequently employed to elucidate reaction mechanisms, such as the [3+2] cycloaddition reactions that are a common route for synthesizing pyrazole rings. mdpi.com Theoretical investigations of these pathways help in understanding the regioselectivity and stereoselectivity of the reaction, predicting the most likely product by calculating the activation energies of different transition states. mdpi.com For instance, studies on the synthesis of pyrazole derivatives have used DFT to confirm that the formation of the pyrazole ring is often the kinetically favored outcome over other potential products. mdpi.com By mapping the potential energy surface, researchers can identify intermediates and transition states, providing a detailed picture of the reaction progress.

The electronic properties of N-(2,5-dimethylpyrazol-3-yl)acetamide and related molecules are extensively studied using DFT to understand their chemical behavior and potential applications. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov

A DFT study on a closely related derivative, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, calculated using the B3LYP/6-311G(d,p) level of theory, revealed a HOMO-LUMO energy gap of 5.0452 eV. nih.gov The individual frontier molecular orbital energies were determined to be -5.3130 eV for the HOMO and -0.2678 eV for the LUMO. nih.gov Such calculations show that the HOMO and LUMO are typically localized over the entire plane of the pyrazole-acetamide system, indicating a delocalized electron network. nih.gov

Beyond frontier orbitals, DFT is used to calculate various global reactivity descriptors that quantify different aspects of a molecule's reactivity. These descriptors provide a quantitative basis for comparing the chemical behavior of different derivatives. nih.gov Furthermore, Molecular Electrostatic Potential (MESP) maps are generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. physchemres.org

Table 1: Representative Electronic Properties of a Pyrazole Acetamide Derivative from DFT Calculations Data for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide nih.gov

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.3130 |

| ELUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-(2,5-dimethylpyrazol-3-yl)acetamide Analogues: Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) modeling represents a key computational strategy in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For analogues of N-(2,5-dimethylpyrazol-3-yl)acetamide, QSAR studies can predict the biological potency of new, unsynthesized derivatives, thereby guiding the design of more effective molecules and streamlining the drug discovery process. researchgate.net

The fundamental principle of QSAR is that the variations in the biological activity of a group of congeneric molecules are dependent on the changes in their molecular features. A QSAR model takes the form of a mathematical equation:

Activity = f (Molecular Descriptors) + error wikipedia.org

The development of a robust QSAR model involves several critical steps: compiling a dataset of compounds with experimentally measured biological activities, calculating various molecular descriptors for each compound, selecting the most relevant descriptors, generating a mathematical model using statistical methods, and rigorously validating the model's predictive power. wikipedia.org

The theoretical frameworks for QSAR modeling can be broadly categorized based on the dimensionality of the descriptors used.

2D-QSAR: This approach utilizes 0D, 1D, and 2D descriptors, which are calculated from the chemical structure without considering its three-dimensional conformation. These descriptors can include physicochemical properties (like logP for lipophilicity), constitutional indices (molecular weight, atom counts), and topological indices (which describe molecular branching and shape). researchgate.net Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machines (SVM) are commonly used to build the model. researchgate.net

3D-QSAR: This framework requires the three-dimensional structures of the molecules and their alignment within a common coordinate system. wikipedia.org 3D-QSAR methods calculate interaction fields around the aligned molecules to represent their steric and electrostatic properties. Two widely used 3D-QSAR techniques are:

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecules and a probe atom placed at various points on a 3D grid. The resulting energy values are used as descriptors to build a statistical model, often with PLS. wikipedia.org

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also calculates steric and electrostatic fields but adds descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. It uses a Gaussian function for the distance dependence between the probe and molecule atoms, which can provide more refined contour maps for interpretation.

The output of a 3D-QSAR study is often visualized as color-coded contour maps. These maps highlight regions in 3D space where modifications to the molecular structure—such as adding bulky groups, electronegative atoms, or hydrophobic moieties—are likely to increase or decrease biological activity. This provides a clear and intuitive guide for designing new analogues with improved potency. While no specific QSAR studies for N-(2,5-dimethylpyrazol-3-yl)acetamide analogues are publicly available, the established frameworks are readily applicable to this class of compounds.

Table 2: Overview of QSAR Theoretical Frameworks

| QSAR Framework | Descriptor Type | Common Statistical Methods | Key Output |

|---|---|---|---|

| 2D-QSAR | Physicochemical, Constitutional, Topological | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | A mathematical equation correlating descriptors to activity. |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond fields | Partial Least Squares (PLS) | 3D contour maps indicating favorable and unfavorable regions for structural modification. |

Mechanistic Insights into Biological Interactions of N 2,5 Dimethylpyrazol 3 Yl Acetamide and Its Derivatives

In Silico Molecular Docking and Simulation Studies of N-(2,5-dimethylpyrazol-3-yl)acetamide with Biological Targets

In silico molecular docking and simulation are powerful computational tools used to predict the binding of a ligand to a receptor and to characterize the intermolecular interactions involved. Although specific studies on N-(2,5-dimethylpyrazol-3-yl)acetamide are limited, research on analogous compounds provides a framework for understanding its potential biological targets and binding modes.

Molecular docking studies on various pyrazole (B372694) derivatives have identified a range of potential biological targets, including enzymes and receptors involved in inflammation, cancer, and infectious diseases. For instance, derivatives of pyrazole have been docked with enzymes such as cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. These studies often reveal that the pyrazole scaffold can fit into the active sites of these enzymes, with predicted binding affinities suggesting potential inhibitory activity.

One study on pyrazole-fused benzimidazole (B57391) derivatives identified pancreatic lipase (B570770) as a potential target, with some compounds showing high binding affinity in docking simulations. nih.gov Another research effort focused on pyrazolopyrimidine acetamide (B32628) derivatives and their high affinity for the 18kDa translocator protein (TSPO), a target for neuroinflammation and neurodegenerative diseases. mdpi.com These examples highlight the diverse range of biological targets that pyrazole-containing molecules can potentially interact with.

The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the strength of the interaction. For example, a study on N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives reported on their interactions with the active site of Enoyl-acyl-carrier protein reductase, a key enzyme in bacterial fatty acid synthesis. core.ac.uk

Table 1: Examples of Predicted Binding Affinities of Pyrazole and Acetamide Derivatives with Biological Targets from Molecular Docking Studies

| Compound/Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) |

| Pyrazole-fused benzimidazole derivative | Pancreatic Lipase | -9.5 nih.gov |

| Pyrazolopyrimidine acetamide derivative | Translocator Protein (TSPO) | Not explicitly stated in provided text mdpi.com |

| N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivative | Enoyl-acyl-carrier protein reductase | Not explicitly stated in provided text core.ac.uk |

This table is illustrative and based on data for structurally related compounds, not N-(2,5-dimethylpyrazol-3-yl)acetamide itself.

The stability of a ligand-receptor complex is determined by a variety of intermolecular forces. Molecular docking simulations can elucidate these specific interactions, which typically include:

Hydrogen Bonds: These are crucial for the specificity of ligand binding. The nitrogen atoms of the pyrazole ring and the oxygen and nitrogen atoms of the acetamide group in N-(2,5-dimethylpyrazol-3-yl)acetamide could act as hydrogen bond donors or acceptors.

Hydrophobic Interactions: The methyl groups on the pyrazole ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket of a protein.

Pi-Pi Stacking: The aromatic pyrazole ring can interact with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site through pi-pi stacking.

For example, a study on a pyrazole-fused benzimidazole derivative that potently inhibited pancreatic lipase revealed the formation of five conventional hydrogen bonds and one Pi-donor hydrogen bond with key amino acid residues in the enzyme's active site. nih.gov Similarly, molecular dynamics studies of a high-affinity pyrazolopyrimidine acetamide ligand for TSPO indicated the formation of a higher number of hydrogen bonds compared to standard reference compounds. mdpi.com

In Vitro Enzyme Inhibition Studies: Mechanistic Aspects

In vitro enzyme inhibition studies are essential for validating the predictions from in silico models and for elucidating the precise mechanism by which a compound inhibits an enzyme's activity. While specific data for N-(2,5-dimethylpyrazol-3-yl)acetamide is not available, the following sections describe the types of mechanistic studies that are conducted on related compounds.

Enzyme kinetics studies are performed to determine the mode of inhibition, which describes how the inhibitor interacts with the enzyme and its substrate. The primary modes of reversible inhibition are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and reduces the enzyme's catalytic activity without affecting substrate binding. wikipedia.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.

These modes of inhibition are determined by measuring the enzyme's reaction rate at different substrate and inhibitor concentrations and analyzing the data using graphical methods such as Lineweaver-Burk plots.

Enzyme inhibitors can be classified as either reversible or irreversible.

Reversible Inhibition: The inhibitor binds to the enzyme through non-covalent interactions and can dissociate from the enzyme, allowing the enzyme to regain its activity. The different modes of reversible inhibition (competitive, non-competitive, etc.) are subtypes of this category.

Irreversible Inhibition: The inhibitor binds to the enzyme through strong, often covalent, bonds and permanently inactivates it.

Dialysis or dilution experiments can be used to distinguish between reversible and irreversible inhibition. If enzyme activity is restored after removing the inhibitor, the inhibition is reversible.

Distinguishing between binding at the active site versus an allosteric site is a key aspect of mechanistic studies.

Active Site Binding: This is characteristic of competitive inhibitors. Evidence for active site binding can be obtained from kinetic studies that show a competitive mode of inhibition. Structural studies, such as X-ray crystallography of the enzyme-inhibitor complex, can provide direct visualization of the inhibitor in the active site.

Allosteric Site Binding: This is characteristic of non-competitive, uncompetitive, and mixed inhibitors. nih.gov The binding of an allosteric modulator to a site distinct from the active site induces a conformational change in the enzyme that alters its activity. nih.gov Kinetic studies demonstrating these modes of inhibition suggest allosteric binding. Further biophysical techniques can be employed to confirm and characterize the allosteric interaction.

Cellular Target Engagement and Pathway Modulation Studies (Molecular Mechanistic Focus)

Investigation of Molecular Pathways and Signaling Cascades Affected by N-(2,5-dimethylpyrazol-3-yl)acetamide

Specific investigations into the molecular pathways and signaling cascades directly modulated by N-(2,5-dimethylpyrazol-3-yl)acetamide have not been reported. However, research on other acetamide-containing molecules provides clues to potential biological effects. For instance, certain derivatives of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide have been shown to induce apoptosis in cancer cells by activating the caspase signaling pathway. Specifically, these compounds were observed to increase the activity of caspase-3 and caspase-9 in the MCF7 breast cancer cell line, indicating the involvement of the intrinsic apoptotic pathway.

Additionally, studies on other classes of acetamide derivatives have explored their antioxidant and potential anti-inflammatory properties. These investigations have assessed the ability of the compounds to modulate the production of reactive oxygen species (ROS) and nitric oxide (NO) in cellular models of inflammation and oxidative stress. While these findings suggest that the acetamide functional group can be found in molecules that interact with these pathways, it is important to emphasize that this research was not conducted on N-(2,5-dimethylpyrazol-3-yl)acetamide.

Protein-Ligand Interaction Profiling and Specificity Studies

There is no available data from protein-ligand interaction profiling studies specifically for N-(2,5-dimethylpyrazol-3-yl)acetamide. However, research on structurally analogous pyrazolopyrimidine acetamides has successfully identified the translocator protein (TSPO) as a key biological target. TSPO is an 18 kDa protein primarily located on the outer mitochondrial membrane and is implicated in a variety of cellular functions, including cholesterol transport, steroid hormone synthesis, cell proliferation, and apoptosis.

Detailed studies have demonstrated that certain N-acetamide substituted pyrazolopyrimidines can bind with high affinity to TSPO. The analysis of these protein-ligand interactions reveals that the binding is typically mediated by a combination of non-covalent forces, such as hydrogen bonds and hydrophobic interactions, within the binding site of the protein. The specificity of these interactions is a critical factor in determining the biological activity of these ligands.

Structure-Activity Relationship (SAR) Studies for Elucidating Molecular Determinants of Biological Potency

While specific structure-activity relationship (SAR) studies for N-(2,5-dimethylpyrazol-3-yl)acetamide are not available, extensive SAR investigations have been performed on related pyrazole-acetamide derivatives. These studies offer valuable insights into the molecular features that govern their biological potency.

For the N-acetamide substituted pyrazolopyrimidines that target TSPO, it has been established that modifications to the terminal acetamide group can have a significant impact on both binding affinity and key physicochemical properties, such as lipophilicity and the extent of plasma protein binding. The introduction of a variety of chemical groups at the N,N-disubstituted acetamide position has been explored as a strategy to fine-tune the biological activity while maintaining a strong affinity for TSPO.

In a separate line of research, SAR studies on 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives as inhibitors of SLACK potassium channels involved systematic chemical modifications across the molecular scaffold. These investigations revealed that certain regions of the molecule were more tolerant to substitution than others, underscoring the importance of the three-dimensional arrangement of substituents for effective interaction with the target protein.

To illustrate the type of data generated in such studies, the following interactive table summarizes the SAR findings for a series of N-acetamide substituted pyrazolopyrimidines as TSPO ligands. It is crucial to understand that these compounds are not direct derivatives of N-(2,5-dimethylpyrazol-3-yl)acetamide, but the data provides a general framework for understanding SAR in this chemical space.

Table 1: Structure-Activity Relationship of Pyrazolopyrimidine Acetamide Derivatives as TSPO Ligands (Illustrative data based on related compounds)

| Compound ID | R1 | R2 | Ki (nM) for TSPO |

| 1 | H | H | 10.5 ± 1.5 |

| 2a | CH₃ | CH₃ | 2.5 ± 0.3 |

| 2b | CH₂CH₃ | CH₂CH₃ | 1.8 ± 0.2 |

| 2c | (CH₂)₂CH₃ | (CH₂)₂CH₃ | 3.1 ± 0.4 |

| 2d | CH(CH₃)₂ | CH(CH₃)₂ | 4.2 ± 0.5 |

| 2e | (CH₂)₃CH₃ | (CH₂)₃CH₃ | 5.6 ± 0.7 |

Future Directions and Emerging Research Avenues for N 2,5 Dimethylpyrazol 3 Yl Acetamide

Design and Synthesis of Novel N-(2,5-dimethylpyrazol-3-yl)acetamide Analogues with Tunable Properties

The core structure of N-(2,5-dimethylpyrazol-3-yl)acetamide offers multiple sites for chemical modification, enabling the design and synthesis of a vast library of analogues with fine-tuned properties. Future synthetic efforts are expected to focus on systematic structural variations to explore structure-activity relationships (SAR). The primary synthesis of the parent compound likely involves the acylation of 1,3-dimethyl-1H-pyrazol-5-amine with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). vulcanchem.com Building upon this, novel analogues can be accessed through several strategic modifications:

Variation of the Acyl Group: Replacing the acetyl group with a range of other acyl moieties (e.g., substituted benzoyl groups, long-chain alkyls, or other heterocyclic carbonyls) can significantly alter the compound's lipophilicity, steric profile, and hydrogen-bonding capabilities. This can be achieved by using different acyl chlorides or carboxylic acids in the acylation step. nih.gov

Modification of the Pyrazole (B372694) Ring: The methyl groups at the N1 and C5 positions of the pyrazole ring can be substituted with other functional groups. Introducing electron-withdrawing or electron-donating groups could modulate the electronic properties of the pyrazole ring, influencing its reactivity and interaction with biological targets. nih.gov

Introduction of Functional Groups for Bioconjugation: Incorporating reactive handles, such as terminal alkynes, azides, or carboxylic acids, into the structure would allow for the conjugation of the molecule to larger biomolecules or surfaces, opening avenues for targeted delivery or diagnostic applications.

These synthetic strategies, including modern techniques like flow chemistry for efficient production, will enable the creation of analogues with tunable electronic, steric, and pharmacokinetic properties, optimized for specific applications. nih.gov

Table 1: Potential Analogues of N-(2,5-dimethylpyrazol-3-yl)acetamide and their Tunable Properties

| Modification Site | Example of Modified Group | Potential Tunable Property | Rationale |

|---|---|---|---|

| Acetyl Group | Trifluoroacetyl | Increased metabolic stability, altered electronics | The C-F bond is strong and can block metabolic pathways. |

| Acetyl Group | 4-Nitrobenzoyl | Enhanced biological activity, altered electronics | Introduction of an electron-withdrawing group can influence binding interactions. |

| C5-Methyl Group | Phenyl | Increased lipophilicity, potential for π-π stacking | Aromatic rings can engage in specific interactions with biological targets. |

Integration of N-(2,5-dimethylpyrazol-3-yl)acetamide into Advanced Functional Materials (e.g., Metal-Organic Frameworks, Polymeric Systems)

The unique chemical structure of pyrazole derivatives makes them attractive building blocks for advanced functional materials. Future research will likely explore the incorporation of N-(2,5-dimethylpyrazol-3-yl)acetamide and its functionalized analogues into larger, structured systems like Metal-Organic Frameworks (MOFs) and polymers.

Metal-Organic Frameworks (MOFs): Pyrazole-based ligands are known to form stable and porous MOFs. researchgate.netdtu.dk By modifying N-(2,5-dimethylpyrazol-3-yl)acetamide to include coordinating groups such as carboxylates or pyridyls, it can be used as an organic linker in the synthesis of novel MOFs. These materials could exhibit tailored pore sizes and chemical environments, making them suitable for applications in gas storage, separation, and catalysis. mdpi.com The presence of the acetamide (B32628) functionality within the MOF pores could offer specific host-guest interactions.

Polymeric Systems: The compound can be integrated into polymeric structures to create functional materials. nih.gov This could be achieved by either polymerizing a monomer derivative of N-(2,5-dimethylpyrazol-3-yl)acetamide or by grafting the compound onto an existing polymer backbone. The resulting polymers could be designed for applications such as drug delivery, where the pyrazole-acetamide moiety acts as the active component. Such systems could be engineered to be responsive to stimuli like pH or temperature, allowing for controlled release of the active agent.

Exploration of N-(2,5-dimethylpyrazol-3-yl)acetamide in Chemical Sensor Technologies and Diagnostic Probes

The nitrogen atoms in the pyrazole ring can act as ligands for metal ions, a property that can be exploited in the development of chemical sensors. orientjchem.org Future work could focus on designing analogues of N-(2,5-dimethylpyrazol-3-yl)acetamide that can selectively bind to specific analytes, leading to a detectable signal.

Chemical Sensors: By attaching a chromophore or fluorophore to the N-(2,5-dimethylpyrazol-3-yl)acetamide scaffold, sensors could be developed where the binding of a target analyte (e.g., a toxic metal ion) causes a change in the optical properties (color or fluorescence) of the molecule. mdpi.com Carbon nanostructures could also be utilized as sensing elements with various modifications to detect different analytes. mdpi.com

Diagnostic Probes: The development of radiolabeled acetamide derivatives as molecular probes for in vivo imaging is an active area of research. nih.gov Analogues of N-(2,5-dimethylpyrazol-3-yl)acetamide could be labeled with positron-emitting isotopes (e.g., ¹⁸F) to create novel probes for Positron Emission Tomography (PET). If the compound or its analogues show high affinity and selectivity for a particular biological target, such as a receptor or enzyme overexpressed in a disease state, these PET probes could enable non-invasive imaging and diagnosis. nih.gov

Identification of Unexplored Mechanistic Pathways and Novel Biological Targets for Academic Investigation

The broad bioactivity of the pyrazole class suggests that N-(2,5-dimethylpyrazol-3-yl)acetamide and its derivatives are promising candidates for drug discovery. nih.govmdpi.comresearchgate.net A key future direction is the systematic screening of these compounds to identify novel biological targets and elucidate their mechanisms of action.

Screening for New Targets: High-throughput screening campaigns against diverse panels of enzymes, receptors, and cell lines could uncover previously unknown biological activities. Given the activities of related compounds, promising target classes include protein kinases, chaperone proteins, and nuclear receptors. mdpi.commdpi.comrsc.org For example, pyrazolopyrimidine acetamides have shown high affinity for the translocator protein (TSPO), a target for neuroinflammation, while other acetamide derivatives are being investigated as inhibitors of the BCR-ABL1 kinase in leukemia. mdpi.commdpi.com

Mechanistic Studies: Once a biological activity is identified, detailed mechanistic studies will be crucial. This involves using techniques such as molecular docking to predict binding modes, followed by biochemical and cell-based assays to validate these predictions and understand how the compound modulates the function of its target. nih.gov Such studies are essential for the rational design of more potent and selective second-generation compounds.

Table 2: Potential Biological Targets for N-(2,5-dimethylpyrazol-3-yl)acetamide Analogues

| Potential Target Class | Specific Example | Rationale for Investigation | Relevant Literature Context | | :--- | :--- | :--- | :--- | | Protein Kinases | BCR-ABL1 | Other N-acetamidobenzothiazole derivatives have shown inhibitory activity against this target in chronic myeloid leukemia. mdpi.com | | Chaperone Proteins | HSP90 | Novel N-amido derivatives have been designed as potential HSP90 inhibitors for anticancer therapy. rsc.org | | Transmembrane Proteins | Translocator Protein (TSPO) | N,N-disubstituted pyrazolopyrimidine acetamides are potent ligands for TSPO, a target in neurodegenerative diseases. mdpi.com | | Enzymes in Inflammatory Pathways | Cyclooxygenase (COX) | The pyrazole core is present in well-known anti-inflammatory drugs like celecoxib. mdpi.com |

Synergistic Research Opportunities and Interdisciplinary Collaborations Involving N-(2,5-dimethylpyrazol-3-yl)acetamide Chemistry

Realizing the full potential of N-(2,5-dimethylpyrazol-3-yl)acetamide and its derivatives will require a highly collaborative and interdisciplinary approach. The complexity of moving from a simple molecule to a functional material or a therapeutic agent necessitates the integration of diverse scientific expertise.

Future progress will depend on synergistic partnerships between:

Synthetic Organic Chemists and Material Scientists: To design and create novel MOFs and functional polymers based on the pyrazole-acetamide scaffold.

Medicinal Chemists and Pharmacologists: To conduct SAR studies, identify biological targets, and evaluate the therapeutic potential of new analogues.

Analytical Chemists and Biomedical Engineers: To develop and validate new chemical sensors and diagnostic imaging probes.

Computational Chemists and Biologists: To perform in silico screening, model molecule-target interactions, and guide the rational design of new compounds. rsc.org

Such collaborations will accelerate the pace of discovery and facilitate the translation of fundamental chemical research into practical applications in medicine, materials science, and diagnostics.

Q & A

Q. What are the standard synthetic routes for N-(2,5-dimethylpyrazol-3-yl)acetamide and its derivatives?

Methodological Answer: A common approach involves carbodiimide-mediated coupling, where 4-aminoantipyrine (or analogous pyrazole amines) reacts with carboxylic acid derivatives. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane, with triethylamine as a base, facilitates amide bond formation. Post-reaction purification via extraction (e.g., saturated NaHCO₃ washes) and slow solvent evaporation yields crystalline products .

Q. Which spectroscopic techniques are critical for characterizing N-(2,5-dimethylpyrazol-3-yl)acetamide?

Methodological Answer: Essential techniques include:

- IR spectroscopy to confirm amide C=O stretches (~1650–1700 cm⁻¹).

- NMR (¹H, ¹³C, 2D-COSY/HMBC) to resolve aromatic protons, methyl groups, and amide NH signals.

- Mass spectrometry (ESI/HRMS) for molecular weight validation.

- X-ray diffraction (XRD) to determine crystal packing and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for substituted pyrazole acetamides?

Methodological Answer: Discrepancies in NMR assignments (e.g., overlapping aromatic signals) can be addressed by:

- 2D-NMR experiments (e.g., HMBC to correlate protons with distant carbons).

- Comparative analysis with XRD-derived torsion angles and dihedral angles to validate spatial arrangements of substituents.

- Computational modeling (DFT or molecular dynamics) to predict chemical shifts and compare with experimental data .

Q. What strategies optimize crystallization of pyrazole acetamides for structural studies?

Methodological Answer: Key factors include:

- Solvent selection : Dichloromethane or methanol often yield high-quality crystals via slow evaporation.

- Temperature control : Reactions conducted at 273 K reduce side-product formation.

- Purification : Pre-crystallization washing (e.g., brine solution) removes impurities affecting lattice formation.

- Hydrogen-bond engineering : Introducing substituents that promote intermolecular N–H···O interactions stabilizes crystal packing .

Q. How do substituents on the pyrazole ring influence coordination chemistry or biological activity?

Methodological Answer: Substituent effects can be analyzed via:

- Steric hindrance : Bulky groups (e.g., 2,5-dimethyl) reduce ligand-metal binding efficiency, as seen in XRD structures where dihedral angles exceed 60° between the pyrazole and adjacent rings.

- Electronic effects : Electron-withdrawing groups (e.g., nitro) enhance amide NH acidity, improving hydrogen-bonding potential in biological targets.

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 4-nitro or chloro derivatives) in assays for antimicrobial or enzyme inhibition activity .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies between computational predictions and experimental XRD data?

Methodological Answer:

- Validate computational parameters : Ensure DFT methods (e.g., B3LYP/6-31G*) account for solvent effects and crystal packing forces.

- Re-examine hydrogen-bonding networks : XRD often reveals unexpected N–H···O interactions (e.g., R₂²(10) motifs) that computational models may overlook.

- Iterative refinement : Adjust force fields or basis sets to align with experimental bond lengths and angles .

Q. What experimental controls are critical when evaluating the biological activity of pyrazole acetamides?

Methodological Answer:

- Negative controls : Use unsubstituted pyrazole or acetamide analogs to isolate substituent-specific effects.

- Positive controls : Compare with known bioactive compounds (e.g., benzylpenicillin derivatives) to benchmark activity.

- Dose-response assays : Employ the Mosmann cytotoxicity assay (MTT) to rule out nonspecific toxicity .

Structural and Functional Analysis

Q. What role do hydrogen-bonding motifs play in the supramolecular assembly of pyrazole acetamides?

Methodological Answer: XRD studies reveal that N–H···O interactions form dimers (R₂²(10) motifs), which propagate into 2D networks. These motifs influence solubility, melting points, and stability. For example, steric repulsion from methyl groups disrupts planar amide conformations, altering packing efficiency .

Q. How can researchers leverage pyrazole acetamides as ligands in coordination chemistry?

Methodological Answer:

- Chelation studies : Test metal-binding capacity (e.g., Cu²⁺, Zn²⁺) using UV-Vis titration or cyclic voltammetry.

- Ligand design : Modify substituents to enhance electron donation (e.g., methoxy groups) or steric accessibility.

- XRD validation : Confirm coordination geometry and ligand-metal ratios in crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.